Lobeglitazone sulfate

Vue d'ensemble

Description

Le sulfate de lobeglitazone est un médicament antidiabétique appartenant à la classe des thiazolidinediones. Il est principalement utilisé pour gérer le diabète de type 2 en améliorant la sensibilité à l'insuline. Le sulfate de lobeglitazone agit comme un agoniste à la fois du récepteur activé par les proliférateurs de peroxysomes alpha et du récepteur activé par les proliférateurs de peroxysomes gamma, qui sont des récepteurs nucléaires impliqués dans la régulation du métabolisme du glucose et des lipides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du sulfate de lobeglitazone implique plusieurs étapes, en commençant par la préparation du noyau thiazolidinedione. Les étapes clés comprennent :

Formation du noyau thiazolidinedione : Cela est réalisé en faisant réagir un dérivé de thiazolidine approprié avec de l'acide chloroacétique en milieu basique.

Introduction de la partie pyrimidine : Le noyau thiazolidinedione est ensuite couplé à un dérivé de pyrimidine par une réaction de substitution nucléophile.

Couplage final et sulfatation : Le produit intermédiaire est ensuite mis à réagir avec un dérivé de benzylamine approprié, suivi d'une sulfatation pour donner le sulfate de lobeglitazone

Méthodes de production industrielle : La production industrielle du sulfate de lobeglitazone implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Synthèse en vrac : Utilisation de réacteurs à haut rendement et de systèmes à écoulement continu pour maintenir des conditions de réaction constantes.

Purification : Emploi de techniques telles que la cristallisation, la filtration et la chromatographie pour purifier le produit final.

Contrôle de la qualité : Réaliser des tests rigoureux de contrôle de la qualité pour s'assurer que le produit répond aux normes pharmaceutiques

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de lobeglitazone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les sulfoxydes et sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le sulfate de lobeglitazone en ses dérivés alcooliques correspondants.

Substitution : Les réactions de substitution nucléophile peuvent modifier les parties pyrimidine ou benzylamine

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont employés en milieu basique ou acide

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés alcooliques et les dérivés pyrimidine ou benzylamine substitués .

4. Applications de la recherche scientifique

Le sulfate de lobeglitazone a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des thiazolidinediones et ses dérivés.

Biologie : Investigated for its effects on cellular metabolism and gene expression related to glucose and lipid metabolism.

Médecine : Étudié de manière approfondie pour son potentiel thérapeutique dans la gestion du diabète de type 2 et ses effets secondaires sur la santé cardiovasculaire.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antidiabétiques

5. Mécanisme d'action

Le sulfate de lobeglitazone agit comme un sensibilisateur à l'insuline en se liant et en activant le récepteur activé par les proliférateurs de peroxysomes gamma dans les cellules adipeuses. Cette activation favorise la liaison de l'insuline aux cellules adipeuses, réduisant ainsi la glycémie, abaissant le taux d'hémoglobine A1C et améliorant les profils lipidique et hépatique. Les cibles moléculaires comprennent le récepteur activé par les proliférateurs de peroxysomes gamma et le récepteur activé par les proliférateurs de peroxysomes alpha, qui régulent les gènes impliqués dans le métabolisme du glucose et des lipides .

Applications De Recherche Scientifique

Lobeglitazone sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study thiazolidinedione chemistry and its derivatives.

Biology: Investigated for its effects on cellular metabolism and gene expression related to glucose and lipid metabolism.

Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and its secondary effects on cardiovascular health.

Industry: Utilized in the development of new antidiabetic drugs and formulations

Mécanisme D'action

Lobeglitazone sulfate acts as an insulin sensitizer by binding and activating peroxisome proliferator-activated receptor gamma within fat cells. This activation promotes the binding of insulin at fat cells, thereby reducing blood sugar levels, lowering hemoglobin A1C levels, and improving lipid and liver profiles. The molecular targets include peroxisome proliferator-activated receptor gamma and peroxisome proliferator-activated receptor alpha, which regulate genes involved in glucose and lipid metabolism .

Comparaison Avec Des Composés Similaires

Le sulfate de lobeglitazone est comparé à d'autres thiazolidinediones telles que la pioglitazone et la rosiglitazone :

Pioglitazone : Efficacité glycémique similaire, mais nécessite une dose plus élevée par rapport au sulfate de lobeglitazone.

Rosiglitazone : Améliore également la sensibilité à l'insuline, mais a été restreinte en raison de risques cardiovasculaires.

Troglitazone : La première thiazolidinedione approuvée pour le traitement du diabète de type 2, mais qui a été retirée en raison d'une hépatotoxicité.

Le sulfate de lobeglitazone se distingue par sa dose efficace plus faible et son profil de sécurité favorable, ce qui en fait une alternative prometteuse dans la classe des thiazolidinediones .

Activité Biologique

Lobeglitazone sulfate is a novel thiazolidinedione (TZD) compound primarily used for managing type 2 diabetes mellitus (T2DM). Its biological activity is mainly attributed to its role as an insulin sensitizer, acting through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This article reviews the pharmacological effects, mechanisms of action, and clinical findings related to this compound.

Lobeglitazone functions primarily as a selective PPAR-gamma agonist, which enhances insulin sensitivity in adipose tissues and muscle. By promoting insulin receptor binding, lobeglitazone effectively lowers blood glucose levels and improves lipid profiles. Unlike other TZDs like pioglitazone, lobeglitazone shows a higher binding affinity to PPAR-gamma, which may contribute to its enhanced efficacy and potentially reduced side effects.

Key Mechanisms:

- Insulin Sensitization : Increases glucose uptake in adipocytes and muscle cells.

- Lipid Metabolism : Improves lipid profiles by reducing triglycerides and LDL cholesterol.

- Anti-inflammatory Effects : Inhibits inflammatory pathways, potentially reducing complications associated with diabetes.

Pharmacokinetics

Lobeglitazone exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 to 3 hours after oral administration.

- Half-Life : Approximately 7.8 to 9.8 hours, allowing for once-daily dosing.

- Distribution : Extensively binds to plasma proteins (up to 99.9%).

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in managing T2DM:

| Study | Population | Treatment Duration | HbA1c Reduction | Other Findings |

|---|---|---|---|---|

| Kim et al. (2023) | Diabetic patients | 24 weeks | -0.44% vs placebo (0.16%) | Significant reductions in fasting plasma glucose (FPG) |

| Yoo et al. (2023) | Ischemic stroke patients | 24 weeks | Not specified | Reduced cardiovascular risk without increasing heart failure |

| Jeong et al. (2023) | Healthy volunteers | 8 weeks | Not specified | No significant accumulation observed after multiple doses |

Case Studies

- Diabetic Patients with Ischemic Stroke : A study demonstrated that lobeglitazone reduces cardiovascular complications in diabetic patients post-stroke without increasing heart failure risk .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Lobeglitazone significantly reduced liver fat content and improved liver enzyme levels in patients with NAFLD .

Safety Profile

This compound has been generally well tolerated among patients, with common adverse effects including:

- Mild hypoglycemia

- Weight gain

- Edema

Long-term safety monitoring is essential due to potential interactions with other medications metabolized by CYP enzymes.

Research Findings

Recent research highlights the multifaceted benefits of lobeglitazone beyond glycemic control:

Propriétés

Numéro CAS |

763108-62-9 |

|---|---|

Formule moléculaire |

C24H26N4O9S2 |

Poids moléculaire |

578.6 g/mol |

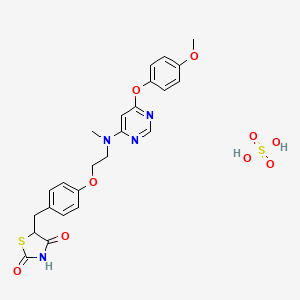

Nom IUPAC |

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;sulfuric acid |

InChI |

InChI=1S/C24H24N4O5S.H2O4S/c1-31-18-6-8-20(9-7-18)33-22-13-17(26-15-27-22)14-25-10-11-32-19-4-2-16(3-5-19)12-21-23(29)28-24(30)34-21;1-5(2,3)4/h2-9,13,15,21,25H,10-12,14H2,1H3,(H,28,29,30);(H2,1,2,3,4) |

Clé InChI |

SZYDFAFNERJCSY-UHFFFAOYSA-N |

SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC.OS(=O)(=O)O |

SMILES canonique |

COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.OS(=O)(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CKD-501; CKD 501; CKD501; Lobeglitazone Sulfate. trade name Duvie, Chong Kun Dang. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.